2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a chemical compound that belongs to the class of pyrrolopyrazines. It is recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry. The compound is identified by its CAS number 1956327-03-9 and has the molecular formula with a molecular weight of 230.27 g/mol .
The synthesis of 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multi-step organic reactions that may include cyclization processes and the introduction of functional groups. For example, the synthesis may start from simpler pyrazine derivatives, followed by cyclopropyl substitution and carboxamide formation.
The synthetic route generally includes:
The molecular structure of 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide features a pyrrolopyrazine ring system with a cyclopropyl and an ethyl group attached to the nitrogen atoms. The structural representation can be visualized using molecular modeling software or databases such as PubChem .
Key structural data includes:
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound often require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired yields and purity levels.
The mechanism of action for 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide primarily revolves around its interaction with specific kinases, particularly Janus kinase 3 (JAK3). The binding affinity to JAK3 suggests that it may inhibit JAK-mediated signaling pathways involved in inflammation and immune responses.
Experimental data indicate that this compound shows selectivity for JAK3 over other kinases, which could potentially minimize side effects associated with broader kinase inhibition .
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has potential applications in drug discovery as an inhibitor targeting JAK3 pathways. Its utility in treating inflammatory diseases and certain cancers makes it a significant candidate for further research and development in pharmacology. Additionally, its structure provides opportunities for further modifications to enhance efficacy and selectivity against specific targets within kinase families .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7